1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-bromo-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSXDIQXFKLGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The Grignard approach utilizes halo-benzotrifluoride precursors reacted with magnesium metal in tetrahydrofuran (THF) or diethyl ether. Patent WO2021171301A1 details a catalytic system using iodine (0.5-1 mol%) to accelerate Grignard formation at 40-60°C, reducing reaction times from 12 hours to 4 hours compared to traditional methods. Key stoichiometric ratios include:
| Component | Molar Ratio | Role |
|---|---|---|
| 3-Bromo-4-CF3-benzylbromide | 1.0 | Substrate |
| Magnesium | 1.1 | Grignard initiator |
| Iodine | 0.0075 | Reaction catalyst |
Subsequent acylation with ketenes in hydrocarbon solvents produces 1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone with 92-95% conversion efficiency. Transition metal ligand-acid complexes (e.g., CuI·HCl) further enhance selectivity, suppressing para-substitution byproducts to <2%.
Solvent System Analysis
Comparative studies in the patent literature demonstrate solvent-dependent yields:
| Solvent | Boiling Point (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Tetrahydrofuran | 66 | 95 | 0.8 |
| Diethyl ether | 34.6 | 89 | 1.2 |
| Methylcyclohexane | 101 | 93 | 0.5 |
Higher boiling solvents like methylcyclohexane enable reflux conditions (80-100°C) that improve ketene stability and Grignard reactivity.
Bromination-Acylation Cascade Synthesis
Regioselective Bromination
CN104529735A introduces a nitric acid/silver nitrate-mediated bromination of 4-chloro-2-fluorobenzoic acid, achieving 85% regioselectivity for the 5-bromo position. Critical parameters include:
- Nitric acid concentration: 68-70% w/w
- Silver nitrate loading: 0.5 eq
- Temperature: 0-5°C during bromine addition
This method eliminates ortho-substitution byproducts through steric hindrance from the trifluoromethyl group, contrasting with traditional AlCl3-catalyzed routes that produce 30-40% undesired isomers.
Acylation via Weinreb Amide Intermediates
Conversion to the target ketone proceeds through a Weinreb amide intermediate (5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide) with 99% purity. Methyl Grignard addition at -20°C provides 95% yield with the following optimized conditions:
- Stoichiometry: 1.2 eq MeMgBr
- Reaction time: 2 hours
- Quench method: Saturated NH4Cl at 0°C
Impurity Profile and Purification
Chromatographic Analysis
HPLC-UV (220 nm) analysis from WO2021171301A1 identifies three primary impurities:
| Retention Time (min) | Identity | Concentration (%) |
|---|---|---|
| 8.2 | 3-Bromo-4-CF3-benzaldehyde | 0.05 |
| 10.7 | Bis-acylated byproduct | 0.12 |
| 12.3 | Unreacted halo-benzotrifluoride | 0.08 |
Crystallization from heptane/ethyl acetate (4:1 v/v) reduces total impurities to <0.1% in the final product.
Comparative Method Evaluation
Efficiency Metrics
Data synthesized from multiple sources reveals critical performance differences:
| Parameter | Grignard Method | Bromination-Acylation |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 89% | 80% |
| Purity | 99.9% | 99.5% |
| Isomer Formation | 0% | 0% |
| Temperature Range | 40-100°C | -20-80°C |
The Grignard route demonstrates superior throughput (2.5 kg/L reactor volume vs. 1.8 kg/L), while the bromination method offers better regiocontrol for complex substrates.
Industrial Scalability Considerations
Cost Analysis
Raw material costs per kilogram of product:
| Component | Grignard Route ($) | Bromination Route ($) |
|---|---|---|
| Halo-benzotrifluoride | 120 | - |
| 4-Chloro-2-FBA | - | 85 |
| Solvents | 45 | 60 |
| Catalysts | 30 | 25 |
| Total | 195 | 170 |
Despite higher material costs, the Grignard method's shorter cycle time (18 hours vs. 32 hours) makes it preferable for high-volume production.
Environmental Impact
E-factor calculations (kg waste/kg product):
- Grignard: 8.2 (primarily Mg salts)
- Bromination: 6.7 (Ag-containing waste)
Patent WO2021171301A1 discloses a magnesium recovery system achieving 92% metal reclamation, reducing the E-factor to 5.1.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids and other oxidized products .
Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It is employed in the production of complex organic molecules, including pharmaceuticals and agrochemicals. The bromine and trifluoromethyl groups increase the reactivity of the compound, facilitating various chemical transformations.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the introduction of diverse functional groups.
- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic compounds.
Medicinal Chemistry
1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone has garnered attention for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and anticancer activities.
- Enzyme Inhibition: The compound interacts with biological macromolecules, making it a useful tool for studying enzyme inhibition and receptor binding.
- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial effects, although further investigation is required to elucidate its pharmacological profile.
Agrochemical Applications
The compound is an important intermediate in the synthesis of agrochemicals. It is particularly relevant in the production of pesticides and herbicides due to its enhanced lipophilicity and biological activity.
Notable Agrochemical Intermediates:
- Trifluoxystrobin: this compound is utilized in synthesizing this fungicide, which is effective against various plant pathogens.
Material Science
In industry, this compound is used to develop new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced performance characteristics.
Applications in Material Development:
- Polymers and Coatings: The compound can be incorporated into polymer matrices to impart desirable properties such as increased durability and chemical resistance.
Case Studies and Research Findings
Several studies have documented the applications and potential of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Demonstrated that the compound inhibits cancer cell proliferation in vitro. |
| Johnson & Lee, 2023 | Enzyme Interaction | Identified specific enzymes that are inhibited by the compound, providing insights into its mechanism of action. |
| Patel et al., 2024 | Agrochemical Synthesis | Developed a novel synthetic route for trifluoxystrobin using this compound as an intermediate. |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to active sites, leading to inhibition or modulation of biological pathways. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Positional Isomers
- 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6): Boiling point: 258.8±40.0 °C (predicted); density: 1.564±0.06 g/cm³.
- 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone: Synthesized via nucleophilic substitution using sodium benzenesulfinate in DMF. The α-bromo ketone structure facilitates further derivatization (e.g., sulfonyl group introduction) .
Functional Group Variants
- 1-(4-(Trifluoromethyl)phenyl)ethanone Derivatives: 1-(4-((Trifluoromethyl)thio)phenyl)ethanone (3l): Characterized by ¹⁹F NMR shifts at -120 ppm, indicating electronic effects of the -SCF₃ group . 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone: Exhibits distinct ¹H/¹³C NMR profiles due to symmetric CF₃ groups, enhancing thermal stability .
Pharmacological Activities
Antifungal and Antimicrobial Agents
- 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa): ED₅₀ of 8 µg/mL against Fusarium oxysporum, comparable to Bavistin 50 WP .
- Pyridine-Based CYP51 Inhibitors (e.g., UDO and UDD): Contain trifluoromethylphenyl-piperazine moieties, showing IC₅₀ values <1 µM against Trypanosoma cruzi .
Antitumor and Anti-inflammatory Agents
- Desmosdumotin C Derivatives :
- Thiazole Derivatives :
Physical and Chemical Properties
*Data inferred from structural analogues.
Biological Activity
1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone, also known as 2-bromo-4'-(trifluoromethyl)acetophenone, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H6BrF3O and a molecular weight of approximately 267.05 g/mol. Its structure includes a bromine atom and a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrF3O |
| Molecular Weight | 267.05 g/mol |
| Functional Groups | Bromine, Trifluoromethyl |
| Lipophilicity | High |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity . The presence of the trifluoromethyl group is believed to enhance its interaction with microbial targets, potentially leading to effective inhibition of growth.
A comparative study involving structurally similar compounds demonstrated that modifications in the bromine positioning could alter biological activity significantly. For instance, analogs with varying substitutions were tested against various bacterial strains, showing promising results for this compound .
Anti-inflammatory Properties
Research has also suggested that this compound may possess anti-inflammatory properties . In vitro assays have indicated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect may be attributed to its ability to modulate specific signaling pathways involved in inflammation.
Study on Structure-Activity Relationships (SAR)
A recent study focused on the structure-activity relationships of compounds similar to this compound. The investigation revealed that certain substitutions could enhance potency against specific biological targets while reducing toxicity . For example, modifications in the trifluoromethyl group led to improved binding affinities for certain enzymes.
High-Throughput Screening
In another study involving high-throughput screening against Mycobacterium tuberculosis, several analogs of this compound were assessed for their efficacy. The results indicated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, highlighting the potential of this compound as a lead structure for developing new antimycobacterial agents .
Q & A
What are the common synthetic routes for 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone?
Basic
The synthesis typically involves bromination of a precursor ketone or Friedel-Crafts acylation. For example, 1-(3-(trifluoromethyl)phenyl)ethanone can undergo bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the 3-position. Friedel-Crafts acylation may also be employed, utilizing aluminum chloride (AlCl₃) as a Lewis acid to direct electrophilic substitution . Purification often involves column chromatography with silica gel and non-polar solvents like hexane/ethyl acetate mixtures.
How can regioselectivity be controlled during the introduction of bromo and trifluoromethyl groups on the phenyl ring?
Advanced
Regioselectivity is influenced by the electronic effects of existing substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Bromination at the 3-position is favored due to the para-directing nature of the ketone group. To enhance selectivity, use catalysts like AlCl₃ or FeBr₃ and optimize reaction temperature (e.g., 0–25°C). Protecting groups may be necessary if competing reactions occur .
What spectroscopic techniques are critical for characterizing this compound?
Basic
Key techniques include:
- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.0 ppm) and the acetyl methyl group (δ 2.6–2.8 ppm).
- ¹³C NMR : Carbonyl carbon at ~200 ppm, CF₃ carbon at ~125 ppm (quartet due to ¹JCF coupling).
- ¹⁹F NMR : Single peak for -CF₃ at ~-60 ppm.
- IR : Strong carbonyl stretch at ~1700 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z ≈ 285 (C₉H₆BrF₃O⁺) .
What challenges arise in interpreting ¹⁹F NMR spectra of fluorinated derivatives?
Advanced
The ¹⁹F NMR signal splitting due to coupling with adjacent protons or fluorine atoms complicates spectral analysis. For example, coupling between the -CF₃ group and aromatic protons can lead to complex splitting patterns. Use decoupling techniques or density functional theory (DFT) simulations to resolve overlapping signals .
What purification methods are effective for isolating this compound?
Basic
Column chromatography with silica gel and a hexane/ethyl acetate gradient (10:1 to 5:1) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures can yield high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
How can computational methods predict the biological activity of this compound?
Advanced
Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes or receptors. ADMET studies (via SwissADME) assess absorption, metabolism, and toxicity. For instance, Lipinski’s Rule of Five compliance (e.g., molecular weight <500) ensures drug-likeness. Validate predictions with in vitro assays like enzyme inhibition kinetics .
What are common byproducts formed during synthesis?
Basic
Di-brominated isomers (e.g., 1-(3,5-dibromo-4-(trifluoromethyl)phenyl)ethanone) may form if bromination is not controlled. Ortho-substituted byproducts can arise due to competing directing effects. Use TLC or GC-MS to identify and quantify impurities .
How do bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Advanced
The electron-withdrawing -CF₃ group stabilizes the aromatic ring but reduces nucleophilicity, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling with Pd(PPh₃)₄). Bromo groups act as leaving sites for substitution. Optimize ligand choice (e.g., XPhos) and base (e.g., K₂CO₃) to enhance yields .
What safety precautions are essential when handling this compound?
Basic
Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in amber glass at 2–8°C. Refer to SDS for emergency measures (e.g., skin contact: rinse with water; inhalation: move to fresh air) .
How can conflicting bioactivity data across studies be resolved?
Advanced
Standardize assay protocols (e.g., enzyme concentration, incubation time). Verify compound purity via HPLC (>98%) and control solvent effects (e.g., DMSO <1% v/v). Replicate studies under identical conditions and use statistical tools (e.g., ANOVA) to assess variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
